N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound characterized by a benzothiazole ring system that incorporates a tetrahydro structure and two methyl groups at the 6-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving 2-aminothiophenol and suitable carbonyl compounds under specific catalytic conditions. It is available from chemical suppliers for research purposes.
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine belongs to the class of benzothiazole derivatives. These compounds are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
For industrial applications, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity while maintaining consistent product quality.
The molecular formula of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is with a molecular weight of approximately .
Structural Features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI | InChI=1S/C11H18N2S/c1-11(2)5... |
Canonical SMILES | CC1(CCC2=C(C1)SC(=N2)CCN)C |
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can participate in various chemical reactions:
Types of Reactions:
The mechanism of action for N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific biological targets such as enzymes or receptors.
Process:
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is typically a solid at room temperature with specific melting points depending on purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
Relevant Data:
Property | Value |
---|---|
Melting Point | Varies (specific data not provided) |
Solubility | Soluble in organic solvents |
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific applications:
Scientific Uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2